N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 6 and a phenyl ring at position 2. The phenyl ring is further substituted with a sulfonamide group at the para position, linked to a 2,4,5-trimethylbenzene moiety. This compound is structurally characterized by its dual sulfonamide groups and methyl substituents, which influence its physicochemical properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-15(3)19(12-14(13)2)29(26,27)23-17-7-5-16(6-8-17)18-9-10-20(22-21-18)28(4,24)25/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFTXWRVUPTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The phenyl ring is then attached through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The final step involves the sulfonation of the trimethylbenzene ring to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives, while reduction of the pyridazine ring can yield dihydropyridazine compounds.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their function. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4,5-Trimethylbenzene-1-Sulfonamide
Structural Differences :
- Pyridazine Substitution : The pyridazine ring in this compound is substituted with an ethoxy group at position 6, compared to the methanesulfonyl group in the target compound. The ethoxy group is an electron-donating substituent, whereas methanesulfonyl is electron-withdrawing.
- Phenyl Position : The sulfonamide-linked phenyl group is at position 3 in this compound, versus position 4 in the target molecule.
Functional Implications :
- Metabolic Stability : Methanesulfonyl groups are generally more resistant to oxidative metabolism than ethoxy groups, which are prone to hydrolysis or cytochrome P450-mediated dealkylation .
N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
Structural Differences :
- Core Heterocycle: This compound features a pyrimidine ring substituted with bromo and morpholino groups, contrasting with the pyridazine core in the target compound.
- Sulfur Linkage : A sulfanyl (-S-) group connects the pyrimidine and phenyl rings, whereas the target compound uses a direct C–N bond.
Functional Implications :
- Steric Effects: The bulky morpholino and bromo substituents may hinder access to hydrophobic binding pockets, unlike the more compact trimethylbenzene-sulfonamide in the target compound .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Key Properties
Table 2: Hypothetical Pharmacokinetic Profiles
| Parameter | Target Compound | N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-... | N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-... |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| H-Bond Acceptors | 7 | 6 | 9 |
| Metabolic Stability | High (SO₂CH₃ resistance) | Moderate (ethoxy vulnerability) | Low (bromo/morpholino liability) |
Research Findings and Implications
- Target Selectivity : The methanesulfonyl group in the target compound may enhance interactions with charged or polar residues in enzyme active sites, as seen in sulfonamide-based carbonic anhydrase inhibitors. In contrast, the ethoxy-substituted analog may exhibit reduced specificity due to its lower polarity .
- Synthetic Accessibility: The morpholino- and bromo-substituted analog () requires complex multi-step synthesis, whereas the target compound’s synthesis is more straightforward, favoring scalability .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide group attached to a trimethylbenzene moiety and a pyridazine derivative, which is believed to play a significant role in its biological activity. The molecular formula is , with a molecular weight of approximately 452.14 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.14 g/mol |
| CAS Number | 1005297-33-5 |
Biological Activity Overview
Research indicates that compounds of this class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of bacteria and fungi. The presence of the methanesulfonyl group enhances this activity by improving solubility and bioavailability.
- Antidiabetic Effects : Similar compounds have demonstrated the ability to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal.
- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and carbonic anhydrase.
- Receptor Binding : It could interact with various receptors, influencing signaling pathways related to inflammation and metabolism.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar sulfonamide compounds. Results indicated that modifications in the substituents significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The methanesulfonyl group was found to enhance antibacterial activity compared to unsubstituted analogs .
Antidiabetic Effects
Research conducted by Zhang et al. (2023) demonstrated that derivatives with a similar structure inhibited α-glucosidase effectively, leading to a significant reduction in postprandial blood glucose levels in diabetic models . This suggests that this compound could be a candidate for further development as an antidiabetic agent.
Anti-inflammatory Properties
A recent study highlighted the anti-inflammatory potential of sulfonamides in animal models of arthritis. The compound was shown to reduce markers of inflammation significantly compared to control groups . This opens avenues for exploring its use in inflammatory diseases.
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